(1S)-2-Amino-1-(4-chlorophenyl)ethanol;hydrochloride

Description

IUPAC Systematic Nomenclature

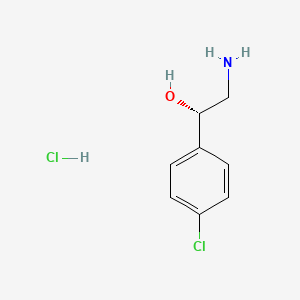

The International Union of Pure and Applied Chemistry systematic nomenclature for this compound follows established conventions for naming chiral amino alcohols with aromatic substituents. The complete IUPAC name is (1S)-2-amino-1-(4-chlorophenyl)ethan-1-ol hydrochloride, which precisely describes the structural features and stereochemical configuration. This nomenclature system begins with the stereochemical descriptor (1S), indicating the absolute configuration at the chiral center according to the Cahn-Ingold-Prelog priority rules. The designation "2-amino" specifies the position of the amino functional group on the second carbon of the ethanol chain, while "1-(4-chlorophenyl)" indicates the attachment of the para-chlorinated phenyl ring to the first carbon bearing the hydroxyl group.

The systematic naming also incorporates the hydrochloride salt designation, reflecting the protonation state of the amino group and its association with a chloride counterion. Alternative IUPAC nomenclature found in chemical databases includes "Benzenemethanol, α-(aminomethyl)-4-chloro-, hydrochloride (1:1)", which emphasizes the benzyl alcohol core structure with an aminomethyl substituent. This alternative naming convention highlights the compound's relationship to benzyl alcohol derivatives and provides insight into its structural classification within organic chemistry frameworks. The presence of the 4-chloro substituent on the phenyl ring is consistently maintained across all nomenclature variations, underscoring its importance in defining the compound's chemical identity and distinguishing it from related analogs.

CAS Registry Number & Molecular Formula

The Chemical Abstracts Service registry system assigns specific identification numbers to distinguish between different stereoisomers and salt forms of this compound family. The (1S)-enantiomer specifically carries the CAS Registry Number 146405-63-2, which uniquely identifies this particular stereoisomeric form in chemical databases and literature. The racemic mixture of the free base compound without the hydrochloride salt is assigned CAS number 41870-82-0, while the racemic hydrochloride salt form is designated as 6314-53-0. The (1R)-enantiomer, representing the opposite stereochemical configuration, bears a distinct CAS number, emphasizing the importance of stereochemical specificity in chemical identification systems.

The molecular formula for (1S)-2-Amino-1-(4-chlorophenyl)ethanol;hydrochloride is C₈H₁₁Cl₂NO, reflecting the complete composition including the hydrochloride salt. This formula accounts for eight carbon atoms forming the phenylethanol backbone, eleven hydrogen atoms distributed across the structure, two chlorine atoms (one in the para position of the phenyl ring and one from the hydrochloride salt), one nitrogen atom in the amino group, and one oxygen atom in the hydroxyl functional group. The molecular weight is precisely calculated as 208.08 grams per mole, which serves as a fundamental parameter for analytical chemistry applications and pharmaceutical formulation development. Alternative representations of the molecular formula include C₈H₁₀ClNO·ClH, which explicitly separates the organic base from the hydrochloride salt component, providing clarity regarding the stoichiometric relationship between the amino alcohol and its associated acid.

Stereochemical Designation & Enantiomeric Specificity

The stereochemical designation of this compound reflects the absolute configuration at the single chiral center located at the carbon atom bearing the hydroxyl group. The (1S) designation follows the Cahn-Ingold-Prelog sequence rules, where the priority assignment places the hydroxyl group as the highest priority substituent, followed by the para-chlorophenyl ring, the aminomethyl group, and finally the hydrogen atom. This specific three-dimensional arrangement creates a molecule that is non-superimposable on its mirror image, making it distinct from the (1R)-enantiomer in terms of biological activity and pharmacological properties.

Properties

IUPAC Name |

(1S)-2-amino-1-(4-chlorophenyl)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO.ClH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4,8,11H,5,10H2;1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZMQBTSMAZWEOT-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CN)O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](CN)O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2-Amino-1-(4-chlorophenyl)ethanol;hydrochloride typically involves the reduction of the corresponding ketone or the reductive amination of the corresponding aldehyde. The reaction conditions often include the use of reducing agents such as sodium borohydride or catalytic hydrogenation. The hydrochloride salt is formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S)-2-Amino-1-(4-chlorophenyl)ethanol;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

- The compound is primarily utilized as an intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders such as depression and anxiety. Its ability to modulate neurotransmitter systems makes it a valuable candidate for drug development .

Case Study: Neurological Disorders

- Research indicates that derivatives of this compound can enhance the efficacy of existing treatments for conditions like schizophrenia and bipolar disorder by interacting with serotonin and dopamine receptors .

Biochemical Research

Studies on Neurotransmitter Activity

- In biochemical studies, (1S)-2-Amino-1-(4-chlorophenyl)ethanol;hydrochloride has been employed to investigate neurotransmitter dynamics, particularly in the central nervous system (CNS). It helps elucidate mechanisms underlying neurotransmission and synaptic plasticity .

Applications in Enzyme Interaction Studies

- The compound is also used to study enzyme interactions, providing insights into metabolic pathways and the role of amino alcohols in biological systems .

Analytical Chemistry

Detection and Quantification Methods

- In analytical chemistry, this compound is utilized in methods for detecting and quantifying biomolecules. Its unique chemical properties enhance the accuracy of biochemical assays, making it a critical component in research laboratories .

Example: Chromatographic Techniques

- It is often incorporated into chromatographic techniques to improve separation efficiency and detection limits for various analytes .

Formulation Chemistry

Stabilizing Agent in Medicinal Products

- The compound acts as a stabilizing agent in pharmaceutical formulations, contributing to the improved shelf-life and efficacy of medicinal products. Its presence helps maintain the integrity of active ingredients during storage .

Material Science

Development of Novel Materials

- Research has explored the use of this compound in creating polymers with enhanced properties. These materials are potentially applicable in various industries, including biomedical engineering and drug delivery systems .

Summary Table of Applications

| Field | Application | Description |

|---|---|---|

| Pharmaceutical | Drug Synthesis | Intermediate for drugs targeting neurological disorders |

| Biochemical Research | Neurotransmitter Studies | Investigating neurotransmitter dynamics in the CNS |

| Analytical Chemistry | Biomolecule Detection | Enhancing accuracy in biochemical assays |

| Formulation Chemistry | Stabilizing Agent | Improving shelf-life and efficacy of medicinal products |

| Material Science | Novel Materials Development | Creating polymers with enhanced properties for industrial applications |

Mechanism of Action

The mechanism of action of (1S)-2-Amino-1-(4-chlorophenyl)ethanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic pathways that are influenced by the presence of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Halogen-Substituted Analogs

(1S)-2-Amino-1-(2-chlorophenyl)ethanol Hydrochloride

- Structure : Chlorine at the ortho position (2-chloro) instead of para (4-chloro).

- CAS : 171074-93-4 .

(R)-2-Amino-1-(4-fluorophenyl)ethanol Hydrochloride

Functional Group Variations

2-Amino-1-(4-chlorophenyl)ethanone Hydrochloride

- Structure: Ketone replaces the hydroxyl group in the ethanol moiety.

- CAS : 20101-92-2 .

- Impact : The ketone group increases electrophilicity, altering reactivity and solubility. This compound may serve as a synthetic intermediate rather than a bioactive molecule.

Norfenefrine Hydrochloride

Stereoisomers and Enantiomers

(R)-2-Amino-2-(4-chlorophenyl)ethanol Hydrochloride

(S)-2-Amino-2-(4-chlorophenyl)ethanol Hydrochloride

Research Implications

- Stereochemical Sensitivity : The (1S)-configuration of the target compound is pivotal for binding to adrenergic receptors, as seen in analogs like Midodrine Hydrochloride impurities .

- Halogen Effects : Chlorine’s lipophilicity and fluorine’s metabolic resistance highlight the balance needed in drug design .

- Functional Group Trade-offs : Hydroxyl groups improve solubility but limit bioavailability, whereas chloro groups enhance CNS penetration .

Biological Activity

(1S)-2-Amino-1-(4-chlorophenyl)ethanol;hydrochloride, also known as 2-amino-1-(4-chlorophenyl)ethanol hydrochloride, is a chiral amine compound with significant biological activity. This compound has been studied for its potential applications in various fields, including pharmaceutical development, biochemical research, and material science. Its unique structure, characterized by the presence of a hydroxyl group and a chlorine-substituted phenyl ring, contributes to its diverse biological interactions.

The biological activity of (1S)-2-amino-1-(4-chlorophenyl)ethanol is primarily attributed to its ability to act as a ligand for specific receptors and enzymes. The hydroxyl and amine groups facilitate binding to active sites, influencing various biochemical pathways. This compound has been noted for its role in modulating neurotransmitter activity, which is crucial in understanding its effects on the central nervous system .

Biological Activity Overview

The biological activities associated with (1S)-2-amino-1-(4-chlorophenyl)ethanol include:

- Neurotransmitter Modulation : It has been utilized in studies related to neurotransmitter systems, helping researchers elucidate mechanisms of action in neurological contexts.

- Pharmaceutical Applications : This compound serves as an important intermediate in the synthesis of drugs targeting neurological disorders and other therapeutic areas .

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties, particularly against certain strains of bacteria .

Case Studies and Research Findings

Several studies have highlighted the biological activities of (1S)-2-amino-1-(4-chlorophenyl)ethanol:

-

Pharmaceutical Development :

- In one study, it was demonstrated that derivatives of this compound could be synthesized to create effective anti-inflammatory and antiviral agents. The synthesis involved a one-pot reaction sequence that yielded high optical purity and chemical yields, indicating its utility in drug development processes .

- Antimicrobial Properties :

- Mechanistic Studies :

Comparative Analysis

The following table summarizes the biological activities and applications of (1S)-2-amino-1-(4-chlorophenyl)ethanol compared to similar compounds:

| Compound | Biological Activity | Applications |

|---|---|---|

| (1S)-2-Amino-1-(4-chlorophenyl)ethanol | Neurotransmitter modulation, antimicrobial | Drug synthesis for neurological disorders |

| Similar Chiral Amines | Variable (e.g., anti-inflammatory) | Various pharmaceutical applications |

Q & A

Basic Research Questions

Q. What are the optimal synthesis routes for (1S)-2-Amino-1-(4-chlorophenyl)ethanol hydrochloride, and how can reaction conditions be controlled?

- Methodology :

- Step 1 : Start with 4-hydroxyacetophenone and 4-chlorobenzyl chloride under reflux in absolute ethanol with anhydrous potassium carbonate as a catalyst (6 hours, monitored by color change) .

- Step 2 : Isolate the precipitate via filtration, wash with cold ethanol, and recrystallize for purity.

- Optimization : For enantiomeric purity, use reducing agents like lithium aluminum hydride under strictly anhydrous conditions to prevent hydrolysis . Temperature control (<10°C) during thionyl chloride addition improves intermediate stability .

Q. What storage conditions are critical for maintaining compound stability?

- Guidelines :

- Store at 2–8°C in airtight containers to prevent degradation .

- Handle under inert gas (e.g., nitrogen) for moisture-sensitive reactions .

Q. How can basic structural characterization be performed?

- Analytical Techniques :

- Melting Point : Confirm identity using the reported melting point (262°C) .

- NMR/IR : Compare spectra with reference standards (e.g., enantiomer standards in USP or EP guidelines) .

Advanced Research Questions

Q. How can enantiomeric purity (>98% ee) be achieved and validated during asymmetric synthesis?

- Experimental Design :

- Chiral Resolution : Use HPLC with chiral stationary phases (CSPs) or capillary electrophoresis. Reference standards like (1S,4S)-enantiomer hydrochloride (CAS 55056-87-6) ensure accuracy .

- Validation : Optical purity assays (e.g., polarimetry) combined with HPLC data verify enantiomeric excess .

Q. What advanced techniques resolve crystallographic data discrepancies during structure refinement?

- Approach :

- Use SHELXL for small-molecule refinement, especially for high-resolution or twinned data. Cross-validate with spectroscopic data (e.g., 2D-NMR) to resolve ambiguities in hydrogen bonding or stereochemistry .

- For macromolecular applications, employ SHELXPRO as an interface to reconcile crystallographic and biochemical data .

Q. How can by-products from synthesis be systematically identified and quantified?

- Methodology :

- LC-MS/MS : Detect trace impurities (e.g., oxidized derivatives) using mass spectrometry with U.S.P.-grade reference compounds .

- TLC Monitoring : Track reaction progress and by-product formation during reflux steps .

Data Contradictions and Troubleshooting

Q. How to address inconsistent yields in scaled-up synthesis?

- Analysis :

- Cause : Variations in anhydrous conditions or temperature gradients during thionyl chloride reactions .

- Solution : Implement strict moisture control (e.g., molecular sieves) and optimize stirring efficiency for homogeneous mixing.

Q. Why do different synthetic routes yield varying optical purities?

- Root Cause :

- Differences in reducing agents (e.g., LiAlH4 vs. NaBH4) or chiral auxiliaries impact enantioselectivity .

- Mitigation : Standardize reaction protocols using enantiomer-specific catalysts (e.g., Sharpless epoxidation conditions).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.